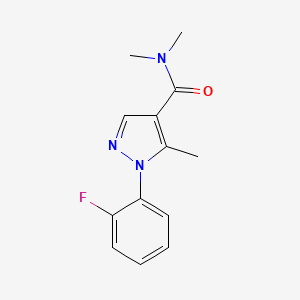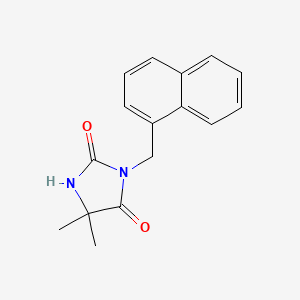
2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide, also known as MP-10, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential use in various scientific research applications due to its unique properties.
作用機序
2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide works by selectively blocking the activity of dopamine D3 receptors in the brain. Dopamine is a neurotransmitter that plays a key role in reward and motivation. By blocking the activity of dopamine D3 receptors, 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide can reduce the rewarding effects of drugs of abuse and reduce drug-seeking behavior in animals.
Biochemical and Physiological Effects:
2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce drug-seeking behavior, decrease the rewarding effects of drugs of abuse, and reduce the activity of dopamine neurons in the brain. It has also been shown to have anxiolytic effects, meaning it can reduce anxiety in animals.
実験室実験の利点と制限
One advantage of using 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide in lab experiments is its high yield and cost-effectiveness. It is also a selective dopamine D3 receptor antagonist, which makes it a useful tool for studying the role of dopamine in various physiological processes. However, one limitation of using 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is that it has not yet been extensively studied in humans, so its potential therapeutic effects in humans are not yet fully understood.
将来の方向性
There are several future directions for research on 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide. One area of research is its potential use as a treatment for drug addiction in humans. While studies in animals have shown promising results, more research is needed to determine if 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is safe and effective in humans.
Another area of research is its potential use as a tool for studying the role of dopamine in various physiological processes. By selectively blocking the activity of dopamine D3 receptors, 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide can help researchers better understand the role of dopamine in reward and motivation, as well as other physiological processes.
Finally, more research is needed to fully understand the biochemical and physiological effects of 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide, as well as its potential advantages and limitations for lab experiments. As research on 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide continues, it may become an increasingly important tool for studying the role of dopamine in the brain and for developing new treatments for drug addiction and other disorders.
合成法
The synthesis of 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide involves the reaction of 4-piperidone hydrochloride with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound. The yield of 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is typically high, making it a cost-effective compound for research purposes.
科学的研究の応用
2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been studied extensively for its potential use in various scientific research applications. One area of research is its potential use as a treatment for drug addiction. Studies have shown that 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide can reduce drug-seeking behavior in animals, suggesting that it may have therapeutic potential for treating addiction in humans.
Another area of research is its potential use as a tool for studying the role of dopamine in the brain. 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is a selective dopamine D3 receptor antagonist, which means it can selectively block the activity of dopamine in the brain. This makes it a useful tool for studying the role of dopamine in various physiological processes, such as reward and motivation.
特性
IUPAC Name |
2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-12(2)19-9-7-15(8-10-19)18-17(20)16-11-13(3)5-6-14(16)4/h5-6,11-12,15H,7-10H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINLUJIQXKAGSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474007.png)
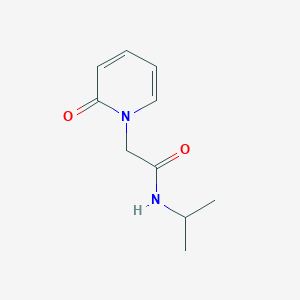
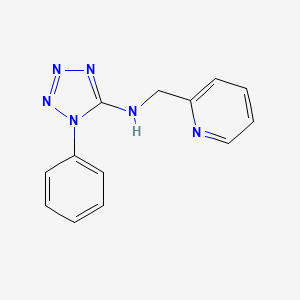
![1,3-benzodioxol-5-yl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7474041.png)
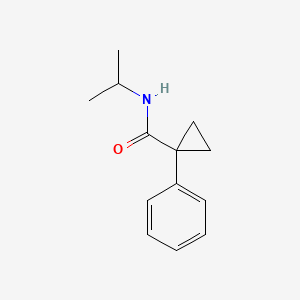
![2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7474051.png)
![Azetidin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1]benzothiol-2-yl)methanone](/img/structure/B7474059.png)

![Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7474062.png)


![4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide](/img/structure/B7474100.png)
